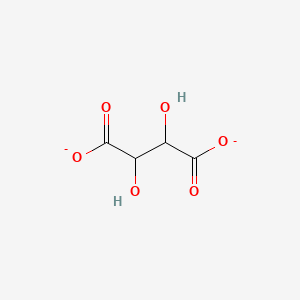

(2S,3S)-2,3-dihydroxybutanedioate

説明

特性

分子式 |

C4H4O6-2 |

|---|---|

分子量 |

148.07 g/mol |

IUPAC名 |

2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2 |

InChIキー |

FEWJPZIEWOKRBE-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

正規SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

同義語 |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of 2s,3s 2,3 Dihydroxybutanedioate

Elucidation of Biosynthetic Routes in Higher Plants

The metabolic pathways leading to L-tartaric acid have been significantly elucidated through studies on grapevines (Vitis vinifera), which are known to accumulate high concentrations of this acid. Although not every enzymatic step has been fully detailed, key intermediates and reactions have been identified using radioisotope tracing and characterization of specific enzymes.

Considered the predominant route for L-tartaric acid synthesis in grapevines, the Ascorbate (B8700270) C4/C5 cleavage pathway is often referred to as the "direct pathway". It commences with the conversion of L-ascorbic acid into 2-keto-L-gulonic acid. This intermediate is subsequently reduced to L-idonic acid, which then undergoes oxidation to yield 5-keto-D-gluconate. A crucial step in this pathway is the cleavage of 5-keto-D-gluconate between its fourth and fifth carbon atoms. This reaction produces a four-carbon intermediate, thought to be L-threo-tetruronate, which is ultimately oxidized to form L-tartaric acid. The other product of this cleavage is a two-carbon compound, potentially glycoaldehyde.

Key Steps in the Ascorbate C4/C5 Cleavage Pathway

| Step | Precursor | Product | Notes |

|---|---|---|---|

| 1 | L-Ascorbic Acid | 2-keto-L-gulonic acid | Initial conversion from ascorbate. |

| 2 | 2-keto-L-gulonic acid | L-Idonic acid | A reduction reaction. |

| 3 | L-Idonic acid | 5-keto-D-gluconate | An oxidation reaction, considered to be rate-limiting. |

| 4 | 5-keto-D-gluconate | L-threo-tetruronate & Glycoaldehyde | Cleavage occurs between C4 and C5; the specific enzyme is yet to be identified. |

| 5 | L-threo-tetruronate | (2S,3S)-2,3-dihydroxybutanedioate | The final oxidation step to produce L-tartaric acid. |

In an alternative pathway, L-ascorbic acid undergoes cleavage between its second and third carbon atoms. This cleavage event yields two fragments: a two-carbon compound, oxalic acid, and a four-carbon compound, L-threonic acid. L-threonic acid can then be oxidized to form L-tartaric acid. This pathway is known to operate in plants of the Geraniaceae family. While grapevines predominantly use the C4/C5 cleavage pathway, there is evidence to suggest that the C2/C3 pathway is also active, contributing to the formation of oxalic acid.

This biosynthetic route has been identified in leguminous species. It features the direct conversion of D-gluconic acid to 5-keto-D-gluconate via an oxidation step for which the enzyme has not yet been identified. Following the formation of 5-keto-D-gluconate, the pathway is thought to converge with the Ascorbate C4/C5 cleavage pathway, proceeding through the same subsequent steps to produce L-tartaric acid.

Identification and Characterization of Putative Biosynthetic Enzymes

While the complete enzymatic profile for L-tartaric acid biosynthesis remains to be fully mapped, several key enzymes have been identified and characterized, particularly from Vitis vinifera.

L-Idonate Dehydrogenase is a pivotal enzyme that catalyzes the oxidation of L-idonate to 5-keto-D-gluconate, which is considered the rate-limiting step in the Ascorbate C4/C5 pathway. This NAD+/NADH-dependent enzyme was the first in the L-tartaric acid biosynthetic pathway to be isolated and described. In Vitis vinifera, there are three known isoforms of L-IDH, but only one, VvLIDH3, has been definitively shown to catalyze the oxidation of L-idonate. The essential role of this enzyme is highlighted by the observation that the wild Chinese grapevine Ampelopsis aconitifolia, which lacks both L-IdnDH transcripts and L-tartaric acid, cannot synthesize the acid.

Properties of Recombinant V. vinifera L-IdnDH

| Property | Value | Reference |

|---|---|---|

| Optimal pH (L-idonate to 5-keto-D-gluconate) | ~8.0 | |

| Optimal pH (5-keto-D-gluconate to L-idonate) | 6.0 | |

| Km for 5-keto-D-gluconate | 4 mM |

A key enzyme identified in Vitis vinifera is an aldo-keto reductase that exhibits 2-keto-L-gulonate reductase activity (Vv2KGR). It performs the efficient reduction of 2-keto-L-gulonic acid to L-idonic acid, a crucial reaction in the C4/C5 cleavage pathway. Vv2KGR preferentially uses NADPH as a coenzyme. Structural and enzymatic studies have classified Vv2KGR as a member of the D-isomer-specific 2-hydroxyacid dehydrogenase superfamily, showing significant structural similarity to plant hydroxyl pyruvate (B1213749) reductases.

Uncharacterized Enzymatic Steps and Intermediates

The primary biosynthetic pathway of L-(+)-tartaric acid in higher plants, particularly in grapevines (Vitis vinifera), originates from L-ascorbic acid (Vitamin C). nih.govmdpi.comfrontiersin.org However, this metabolic route is not yet fully elucidated, and several enzymatic steps and intermediates remain uncharacterized. frontiersin.org The conversion is believed to proceed from L-ascorbic acid through intermediates such as 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate before the final formation of L-(+)-tartaric acid. frontiersin.org

A significant gap in the current understanding lies in the initial conversion of L-ascorbic acid. The specific enzymes responsible for its transformation into 2-keto L-gulonate have not been definitively identified. frontiersin.org While the subsequent reduction to L-idonic acid and oxidation to 5-keto-D-gluconic acid are proposed steps, the enzymes catalyzing these reactions in the context of tartaric acid biosynthesis in plants like grapes are still under investigation. nih.govmdpi.com The cleavage of a six-carbon intermediate is a key step in the formation of the four-carbon tartaric acid, but the precise nature of this cleavage and the enzymes involved are areas of active research. nih.gov

Genetic and Transcriptional Regulation of Biosynthetic Pathways

The biosynthesis of L-(+)-tartaric acid is subject to complex genetic and transcriptional regulation, which influences its accumulation in plant tissues, especially during fruit development. In grapes, the accumulation of tartaric acid is closely linked to the expression of genes involved in the L-ascorbic acid pathway. frontiersin.org Transcript profiling in grape berries has been used to identify candidate genes that are expressed at the appropriate developmental stages for tartaric acid synthesis. nih.gov

Key enzymes in the pathway, such as a putative L-idonate dehydrogenase, which catalyzes a proposed rate-limiting step, show expression patterns that correlate with the period of tartaric acid accumulation in grape berries. nih.gov The transcriptional profiles of genes like Vv2KGR (2-keto-L-gulonic acid reductase) have been found to be consistent with the accumulation of tartaric acid during grape fruit development, suggesting a critical role in its biosynthesis. mdpi.com

Furthermore, the regulation is influenced by various factors, including the developmental stage of the fruit and environmental conditions. mdpi.comfrontiersin.org For instance, during the ripening of grape berries, when the net accumulation of tartaric acid ceases, there is a corresponding decrease in the transcription of key genes associated with its biosynthesis from L-ascorbic acid. frontiersin.org Transcription factors that regulate the biosynthesis of the precursor, L-ascorbic acid, are also thought to play a crucial role in modulating the eventual production of tartaric acid. mdpi.comresearchgate.net

Compartmentalization of this compound Biosynthesis within Plant Cells

The precise subcellular location for the biosynthesis of L-(+)-tartaric acid within plant cells has not been fully determined. It is known that in grapes, the synthesis occurs in both leaves and berries, with the resulting acid accumulating within the same cells. frontiersin.org However, the specific organelles—such as the cytoplasm, mitochondria, or plastids—that house the complete enzymatic pathway remain an area of ongoing research. The intra/extra-cellular compartmentation of reactive oxygen species (ROS) and antioxidants like L-ascorbic acid is known to be critical for cellular signaling and metabolism, which suggests that the localization of the tartaric acid pathway is likely a key regulatory aspect. frontiersin.org Given that L-ascorbic acid metabolism is distributed across various cellular compartments, it is plausible that the tartaric acid biosynthetic pathway may also span multiple organelles.

Microbial Metabolism and Biodegradation of Tartaric Acid Isomers

Microorganisms play a significant role in the metabolism and biodegradation of tartaric acid isomers. eurekaselect.com Various bacteria have been identified that can utilize tartrate as a carbon source, found in environments such as grape wine pomace and anoxic sediments. d-nb.inforesearchgate.net Anaerobic bacteria, in particular, have been studied for their ability to ferment different tartrate enantiomers. d-nb.info Studies have shown that in anoxic environments, L-tartrate fermenters are significantly more abundant than those that degrade D- or meso-tartrate (B1217512). d-nb.info Genera such as Bacteroides, Acetivibrio, and Ilyobacter have been identified as capable of fermenting D- and meso-tartrate, and often L-tartrate as well. d-nb.info In contrast, some bacteria exhibit high specificity, only utilizing the L-(+)-enantiomer. d-nb.info Aerobic degradation is also known, with species like Pseudomonas putida and Acetobacter tropicalis capable of breaking down tartaric acid. researchgate.netnih.gov

Enzymatic Pathways of this compound Degradation

The enzymatic breakdown of L-(+)-tartaric acid in microorganisms involves specific pathways that channel the C4 atoms into central metabolism. nih.gov In many bacteria, the degradation proceeds via dehydration to form oxaloacetate. d-nb.info Alternative pathways include oxidation to oxaloglycolate (B1210636) or decarboxylation to glycerate. d-nb.infonih.gov

Tartrate Dehydrogenase Activity and Mechanism

Tartrate dehydrogenase (TDH) is a key enzyme in the microbial catabolism of tartrate. nih.govwikipedia.org It is an NAD+-dependent enzyme that catalyzes the oxidation of (+)-tartrate to form oxaloglycolate. nih.govwikipedia.org Found in various microorganisms like Pseudomonas putida, TDH is notable for its ability to catalyze multiple reactions at a single active site. nih.govnih.govresearchgate.net

The enzyme's activity is dependent on the presence of both a divalent metal ion (such as Mn²⁺ or Mg²⁺) and a monovalent cation (like K⁺). nih.govnih.gov These cations are believed to function in substrate binding and in facilitating the decarboxylation of β-keto acid intermediates that form during the reaction. nih.govnih.gov The catalytic mechanism for the oxidation of tartrate involves a proton abstraction from the C2 hydroxyl group, followed by a hydride transfer to NAD⁺ to form the oxaloacetate intermediate. nih.gov The enzyme's structure and mechanism have been well-characterized, revealing a distinct nucleotide-binding domain compared to more traditional dehydrogenases. nih.gov

Table 1: Properties of Tartrate Dehydrogenase (TDH) from Pseudomonas putida

| Property | Description | Source(s) |

|---|---|---|

| EC Number | 1.1.1.93 | wikipedia.org |

| Systematic Name | tartrate:NAD+ oxidoreductase | wikipedia.org |

| Substrates | (+)-tartrate, D-malate, meso-tartrate | nih.govresearchgate.net |

| Products | Oxaloglycolate, Pyruvate, D-glycerate | nih.govresearchgate.net |

| Cofactor | NAD+ | wikipedia.org |

| Cation Requirements | Divalent (Mn²⁺ or Mg²⁺) and Monovalent (K⁺) | nih.govnih.gov |

| Catalytic Function | Oxidation, Oxidative Decarboxylation, Decarboxylation | nih.govnih.gov |

Role of cis-Epoxysuccinate Hydrolase (CESH) in Enantioselective Production

While not a degradative enzyme, cis-epoxysuccinate hydrolase (CESH) is a crucial microbial enzyme related to tartaric acid metabolism, specifically for its enantioselective synthesis. mdpi.comnih.gov CESHs are unique epoxide hydrolases that catalyze the asymmetric hydrolysis of cis-epoxysuccinate to produce enantiomerically pure L-(+)- or D-(−)-tartaric acid. mdpi.comresearchgate.net This biocatalytic method is considered simpler and more economical than chemical synthesis for producing specific tartaric acid isomers. mdpi.com

The high enantiomeric purity of the products, with an enantiomeric excess often approaching 100%, makes CESH highly valuable for industrial applications. mdpi.comresearchgate.net Bacteria possessing CESH activity were first discovered in the 1970s, and since then, numerous strains have been identified and utilized for the commercial production of tartaric acid. mdpi.comresearchgate.net The enzyme itself is typically used as a whole-cell catalyst because purified CESH can exhibit low stability. nih.gov Research has focused on improving the efficiency of these whole-cell biocatalysts by addressing issues like low cell permeability. nih.gov

Table 2: Examples of Bacteria with cis-Epoxysuccinate Hydrolase (CESH) Activity

| Organism | Product | Source(s) |

|---|---|---|

| Nocardia tartaricans | L-(+)-tartaric acid | researchgate.net |

| Various engineered Escherichia coli strains | L-(+)-tartaric acid | nih.govresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Systematic Name / Synonym |

|---|---|

| This compound | L-(+)-tartaric acid |

| L-ascorbic acid | Vitamin C |

| 2-keto-L-gulonate | 2-keto-L-gulonic acid |

| L-idonate | L-idonic acid |

| 5-keto-D-gluconate | 5-keto-D-gluconic acid |

| Oxaloacetate | Oxaloacetic acid |

| Oxaloglycolate | Oxaloglycolic acid |

| D-malate | D-malic acid |

| Pyruvate | Pyruvic acid |

| D-glycerate | D-glyceric acid |

| meso-tartrate | meso-tartaric acid |

| cis-epoxysuccinate | cis-epoxysuccinic acid |

Formation of Oxaloacetic Acid, Glyoxylic Acid, and Glyceric Acid as Metabolites

The microbial catabolism of L-tartrate primarily proceeds through pathways that yield oxaloacetic acid and D-glyceric acid. The connection to glyoxylic acid is through broader metabolic cycles rather than direct conversion.

Oxaloacetic Acid: The formation of oxaloacetic acid from L-tartrate is a well-established step in microbial metabolism, occurring via two distinct enzymatic routes depending on the organism and environmental conditions.

Anaerobic Pathway (Dehydration): In many anaerobic bacteria, L-tartrate is converted to oxaloacetate and water. This reaction is catalyzed by the enzyme L(+)-tartrate dehydratase. wikipedia.org This pathway is a key part of tartrate fermentation, allowing organisms to utilize tartrate as a carbon and energy source in the absence of oxygen. nih.govnih.gov The oxaloacetate formed is then typically decarboxylated to pyruvate, which can be further metabolized to products like acetate (B1210297) and formate. nih.gov

Aerobic Pathway (Oxidation): In some aerobic bacteria, such as Pseudomonas putida and Agrobacterium vitis, L-tartrate is oxidized to oxaloglycolate by the NAD+-dependent enzyme tartrate dehydrogenase. wikipedia.orgasm.orgresearchgate.net Oxaloglycolate is an intermediate in this pathway.

Glyceric Acid: The formation of D-glyceric acid is another significant outcome of tartrate metabolism, particularly in organisms possessing tartrate dehydrogenase. In Pseudomonas putida, this versatile enzyme can catalyze the conversion of meso-tartrate, a stereoisomer of L-tartrate, into D-glycerate and CO2. researchgate.netnih.gov An alternative pathway involving the decarboxylation of L-tartrate to glycerate has also been identified in a strain of Pseudomonas. d-nb.info The resulting D-glycerate can then be phosphorylated and channeled into primary metabolic pathways. nih.gov

Glyoxylic Acid: While direct conversion of L-tartrate to glyoxylic acid is not a primary described pathway, the metabolism of tartrate is linked to the glyoxylate (B1226380) cycle. Both L(+)-tartrate dehydratase and tartrate dehydrogenase are enzymes that participate in what is broadly categorized as "glyoxylate and dicarboxylate metabolism". wikipedia.orgwikipedia.org This indicates that the products of tartrate degradation, such as oxaloacetate, can feed into the glyoxylate and citric acid cycles, where glyoxylic acid is a key intermediate.

| Metabolite | Enzyme/Pathway | Description | Organism Example |

|---|---|---|---|

| Oxaloacetic Acid | L(+)-Tartrate Dehydratase (Anaerobic) | Direct conversion of L-tartrate to oxaloacetate and water. | Bacteroides sp. nih.gov |

| Oxaloacetic Acid (via Oxaloglycolate) | Tartrate Dehydrogenase (Aerobic) | Oxidation of L-tartrate to oxaloglycolate, which is then metabolized. | Pseudomonas putida nih.gov |

| D-Glyceric Acid | Tartrate Dehydrogenase | Catalyzes the decarboxylation of meso-tartrate to produce D-glycerate. | Pseudomonas putida researchgate.netnih.gov |

Genetic Basis of Microbial Tartrate Utilization

The ability of microorganisms to metabolize tartrate is encoded by specific genes, often organized into operons that allow for coordinated regulation. Research has identified several key gene clusters responsible for tartrate degradation.

In the grapevine pathogen Agrobacterium vitis, the genes for tartrate utilization are located in the ttu (tartrate utilization) operon. asm.org This system includes genes encoding the necessary enzymes and transport proteins for tartrate catabolism.

ttuC : This gene codes for tartrate dehydrogenase, the key enzyme in the aerobic degradation pathway. asm.org

ttuB : Encodes a protein believed to be a transporter, responsible for moving tartrate across the bacterial cell membrane. asm.org

ttuA : This gene encodes a transcriptional activator belonging to the LysR family, which regulates the expression of the operon in response to the presence of tartrate. asm.org

ttuD : The function of the protein encoded by this gene is not homologous to known sequences, but it is thought to catalyze the second step in the degradation pathway following the action of tartrate dehydrogenase. asm.org

ttuE : An incomplete open reading frame that encodes a pyruvate kinase, suggesting a link to downstream central metabolism. asm.org

In Salmonella typhimurium, anaerobic utilization of L-tartrate is mediated by an L(+)-tartrate dehydratase, with the corresponding genes organized in an operon. Similarly, Escherichia coli possesses a tartrate dehydratase gene that shows homology to fumarase genes. asm.org

| Gene/Operon | Organism | Function | Reference |

|---|---|---|---|

| ttuA | Agrobacterium vitis | LysR-like transcriptional activator | asm.org |

| ttuB | Agrobacterium vitis | Putative tartrate transporter | asm.org |

| ttuC | Agrobacterium vitis | Tartrate dehydrogenase | asm.org |

| ttuD | Agrobacterium vitis | Catalyzes second step in tartrate degradation | asm.org |

| ttuE | Agrobacterium vitis | Pyruvate kinase | asm.org |

Environmental and Ecological Aspects of Microbial Tartrate Transformation

The microbial transformation of tartrate is an important ecological process, particularly in environments where tartaric acid is abundant, such as in association with plants.

L-tartaric acid is a major organic acid in grapevines, and its presence is a key factor in the ecology of the plant-microbe interface. asm.org Most isolates of the grapevine pathogen Agrobacterium vitis can utilize tartrate, and this ability may play a role in its host specificity. asm.org In some A. vitis strains, the genes for tartrate degradation are located on conjugative plasmids, facilitating their transfer among bacterial populations. asm.org

The degradation of tartrate is also significant in anaerobic environments like freshwater and marine sediments, as well as sewage digesters. nih.govd-nb.info In these ecosystems, tartrate-fermenting bacteria contribute to the carbon cycle. For instance, in the rice rhizosphere, where tartrate is produced by the plant, its fermentation by bacteria can be coupled to methanogenesis, influencing methane (B114726) emissions from these agricultural systems. nih.gov

The utilization of tartrate by microbes is often regulated by the availability of other, more preferred carbon sources. Diauxic growth has been observed in bacteria when presented with both glucose and L-tartrate, with glucose being metabolized first. nih.gov This indicates that tartrate serves as an alternative carbon source when more easily metabolizable sugars are depleted.

Advanced Analytical Methodologies for 2s,3s 2,3 Dihydroxybutanedioate and Its Enantiomers in Research

Chiral Separation Techniques

Chiral separation is essential for isolating and quantifying the individual enantiomers of tartaric acid. Several chromatographic and related techniques have proven effective for this purpose.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the enantiomeric separation of tartaric acid and its derivatives. nih.govchromatographyonline.com CSPs create a chiral environment within the column, allowing for differential interactions with the enantiomers and leading to their separation. sigmaaldrich.com

The selection of an appropriate CSP is critical for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most effective and versatile for chiral separations. researchgate.net These CSPs operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which contribute to the chiral recognition mechanism. sigmaaldrich.comresearchgate.net For instance, the helical structure of polysaccharide derivatives provides a chiral surface that can preferentially interact with one enantiomer over the other. researchgate.net

Another class of CSPs effective for tartaric acid enantiomers is based on cyclodextrins. β-cyclodextrin, in particular, has been widely applied due to its ability to form inclusion complexes with analytes, a key mechanism for chiral recognition in reversed-phase HPLC. chromatographyonline.comsigmaaldrich.com The separation is influenced by the analyte's ability to fit into the cyclodextrin (B1172386) cavity and interact with its hydroxyl groups. chromatographyonline.com

Furthermore, tartaric acid derivatives themselves have been used to create novel CSPs. google.comnih.gov These CSPs have demonstrated good chiral recognition abilities for a variety of compounds, including amino acids and non-steroidal anti-inflammatory drugs. google.com

The mobile phase composition is also a crucial parameter in optimizing chiral separations. In reversed-phase HPLC with cyclodextrin columns, the mobile phase typically consists of an aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile. chromatographyonline.com The organic modifier influences the retention of the analyte by affecting its partitioning into the chiral cavity of the CSP. sigmaaldrich.com In normal-phase separations, mobile phases such as hexane-isopropanol are common. chromatographyonline.com For certain CSPs, like those based on quinine (B1679958) (QN-AX) and quinidine (B1679956) (QD-AX), weakly acidic mobile phases are used to facilitate an ion-exchange mechanism between the protonated chiral selector and the dissociated acidic analytes. chiraltech.com

A specific example of HPLC for tartaric acid enantiomers involves the use of an Astec® CLC-D column with a mobile phase of 3 mM copper sulfate (B86663) at pH 3.2, demonstrating the utility of ligand-exchange chromatography for this separation. sigmaaldrich.com

Table 1: HPLC Methods for Chiral Separation of Tartaric Acid Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

| Astec® CLC-D | 3 mM copper sulfate, pH 3.2 | UV, 254 nm | Trace level detection of tartaric acid enantiomers. sigmaaldrich.com |

| Chirabiotic V | MeOH:ACN:H2O:TEA (50:30:20:0.1%) | UV | Enantioseparation of quinolones. researchgate.net |

| Polysaccharide-based (e.g., Chiralcel®) | Hexane-Isopropanol | UV | General enantiomeric separations. chromatographyonline.comresearchgate.net |

| β-Cyclodextrin | Aqueous buffer with Methanol or Acetonitrile | UV | Separation of analytes with aromatic rings. chromatographyonline.com |

This table provides examples of HPLC conditions and is not exhaustive.

Gas chromatography (GC) is another powerful technique for chiral analysis, but it requires the analytes to be volatile and thermally stable. Since (2S,3S)-2,3-dihydroxybutanedioate is a non-volatile compound, a derivatization step is necessary to increase its volatility before GC analysis. researchgate.net

Derivatization involves chemically modifying the analyte to produce a more volatile derivative. Common derivatization methods for compounds containing hydroxyl and carboxyl groups, such as tartaric acid, include silylation. nih.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives. nih.govnih.gov This process replaces the active hydrogens in the hydroxyl and carboxyl groups with TBDMS groups, resulting in a less polar and more volatile compound suitable for GC analysis. nih.gov

The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. The optimized derivatization process should be robust and insensitive to small amounts of residual water in the sample. nih.gov Once derivatized, the tartaric acid enantiomers can be separated on a chiral GC column. These columns contain a chiral stationary phase that interacts differently with the enantiomeric derivatives, leading to their separation.

The separated derivatives are then detected, typically by a mass spectrometer (MS). GC-MS provides not only quantitative information but also structural information based on the mass spectrum of the derivatized analyte, which aids in its identification. researchgate.net

Capillary electrophoresis (CE) has emerged as a high-efficiency separation technique for chiral analysis, offering advantages such as short analysis times, low sample consumption, and high separation efficiency. nih.gov In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide range of compounds. nih.gov When a chiral selector is present in the BGE, it forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different electrophoretic mobilities, leading to their separation. nih.gov

For the separation of acidic compounds like tartaric acid, anionic cyclodextrin derivatives such as sulfated-β-CD (S-β-CD) and sulfobutyl ether-β-CD (SBE-β-CD) are often employed. nih.gov The use of dual CD systems, combining two different cyclodextrins, can sometimes enhance enantioseparation selectivity. nih.gov

The pH of the background electrolyte is a critical parameter in CE, as it affects the charge of both the analyte and the chiral selector, and thus the extent of their interaction. For acidic compounds, a basic BGE is often used to ensure the analyte is in its anionic form. The choice of the type and concentration of the chiral selector, as well as the applied voltage, are also optimized to achieve the desired separation.

The formation of diastereomeric salts is a classical and effective method for the resolution of enantiomers on a preparative scale. libretexts.org This technique relies on the reaction of a racemic mixture of an acid, such as tartaric acid, with a chiral base to form a pair of diastereomeric salts. libretexts.org

Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgrsc.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treating the salts with a strong acid to break the ionic bond. libretexts.org

The choice of the resolving agent (the chiral base) is crucial for the success of this method. Naturally occurring chiral bases like brucine, strychnine, and quinine are frequently used for this purpose. libretexts.org Synthetic chiral amines can also be employed. libretexts.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. To ensure the completeness of the resolution, the mixture of diastereomers is often recrystallized until there is no further change in the measured optical rotation. libretexts.org

Derivatives of tartaric acid, such as (+)-di-1,4-toluoyl-D-tartaric acid and dibenzoyl-L-tartaric acid, are also effective resolving agents for the separation of racemic compounds, including amines and amino acids. rsc.orgchemicalbook.comnih.gov The stability and solubility differences between the formed diastereomeric salts make their separation and subsequent recovery of the pure enantiomers possible. rsc.org

Spectroscopic and Electrochemical Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound in research samples.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the molecular structure and functional groups present in a sample. iosrjournals.org These techniques are based on the interaction of electromagnetic radiation with the vibrational energy levels of molecules.

In the analysis of this compound, FT-IR and FT-Raman spectra reveal characteristic vibrational modes associated with its functional groups, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl groups, and various C-C and C-O stretching and bending vibrations. iosrjournals.orgmdpi.com

The positions and shapes of these vibrational bands can be sensitive to the molecular environment, including intermolecular hydrogen bonding. mdpi.com For instance, the broadness of the O-H stretching band is often indicative of strong hydrogen bonding interactions within the crystal lattice or in solution. mdpi.com

FT-IR spectroscopy has been used to study the role of (+)-tartaric acid in dental cements, confirming that it reacts with the glass components to form calcium tartrate. nih.gov The technique can also be used to monitor changes in the chemical structure of tartaric acid upon heating. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. nih.govnih.gov Theoretical calculations can help in the assignment of the observed vibrational bands to specific molecular motions, leading to a more complete understanding of the vibrational spectrum and the molecular structure. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3600 - 3400 (often broad) | Position and shape are sensitive to hydrogen bonding. mdpi.com |

| C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds in the molecule. mdpi.com |

| C=O Stretch (Carboxylic Acid) | 1700 - 1800 | The exact position can distinguish between different carboxylic acid environments. mdpi.com |

| C-O Stretch | 1150 - 850 | Associated with the C-O bonds in the hydroxyl and carboxyl groups. iosrjournals.org |

| C-C Stretch | Not specified | Part of the complex fingerprint region. |

| O-H Bend | Not specified | Part of the complex fingerprint region. |

This table provides general ranges for the vibrational modes. Specific values can vary based on the sample state and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules like tartaric acid. researchgate.net While standard NMR techniques in achiral solvents cannot differentiate between enantiomers due to their identical magnetic environments, the use of chiral auxiliaries converts enantiomers into diastereomers, which exhibit distinct NMR signals. researchgate.net This allows for the enantio-discrimination and precise measurement of enantiomeric excess. researchgate.net

One approach involves using a chiral solvating agent. For instance, the enantiomeric excess of tartaric acid has been determined using ¹H NMR with an enantiopure chiral solvating agent. researchgate.net The partial ¹H NMR spectra show distinct signals for the different enantiomers, allowing for their quantification. researchgate.net

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes in molecules. For example, DNMR has been used to investigate the conformational equilibrium of xylopyranoside derivatives, which are structurally related to tartaric acid. rsc.org

Table 1: Representative ¹H NMR Data for Tartaric Acid Stereoisomers

| Stereoisomer | Chemical Shift (ppm) | Multiplicity | Solvent |

| D-(-)-Tartaric Acid | 4.740 | s | D₂O |

| meso-Tartaric Acid | 4.20 (major), 4.31 (minor impurity) | s | Not specified |

| N,N'-dihexyltartramide (from R,R-tartaric acid) | 4.23, 5.48 | Not specified | CDCl₃ |

| meso-diamides (from meso-tartaric acid) | 4.01, 5.69 | Not specified | CDCl₃ |

Data sourced from various studies. semanticscholar.orgchemicalbook.com

UV-Visible and Shortwave Near-Infrared Diffuse Reflectance Spectroscopy for Chiral Recognition

A combination of UV-Visible and Shortwave Near-Infrared (SWNIR) diffuse reflectance spectroscopy with chemometrics offers a simple and effective method for chiral recognition and the determination of enantiomeric excess. rsc.orgrsc.org This technique, when coupled with Principal Component Analysis (PCA), can successfully discriminate between chiral compounds based on their different chirality. rsc.orgrsc.org

For tartaric acid, this method has been shown to be feasible for determining the enantiomeric excess. rsc.org The UV-VIS-NIR spectra of pure compounds like tartaric acid show a good relationship between the spectra and their concentrations. agriculturejournals.cz Specifically, in the UV region, peaks around 202 and 230 nm are associated with the carboxyl groups of organic acids. agriculturejournals.cz

The experimental setup for UV-vis-SWNIR DRS involves using powdered samples, and factors like particle size can influence the measurements. rsc.org For instance, tartaric acid powders passed through a 100-mesh sieve have been used for acquiring diffuse reflectance spectra. rsc.org

Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) for Enantiomer Quantification

Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) is a novel electrochemical technique used for the identification and quantification of chiral enantiomers. nih.gov This method, when combined with Principal Component Analysis (PCA), has been successfully applied to the chiral forms of tartaric acid. nih.gov

The principle of FFT-CPV relies on the capacitance signal generated by the adsorption of the D- and L-enantiomers of tartaric acid onto a platinum electrode surface in an acidic solution. nih.gov The resulting capacitance voltammograms are specific for each chiral form, allowing for their qualitative and quantitative assessment. nih.gov This technique has demonstrated high precision and reproducibility in detecting the two chiral forms of tartaric acid. nih.gov

Table 2: Performance of FFT-CPV for Tartaric Acid Enantiomer Quantification

| Parameter | L-TA | D-TA |

| Linear Response Range 1 | 1 to 20 µM | 1 to 20 µM |

| Linear Response Range 2 | 50 to 500 µM | 50 to 500 µM |

| Detection Limit | 0.4 µM | 1.3 µM |

Data from a study on FFT-CPV for tartaric acid analysis. nih.gov

X-ray Diffraction for Crystal Structure Analysis in Co-crystals and Complexes

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional crystal structure of molecules, including co-crystals and complexes of this compound. High-resolution powder X-ray diffraction, often performed at synchrotron facilities, can be used to solve the crystal structure of new co-crystals from powder samples. nih.gov

For instance, the crystal structure of a 1:1 co-crystal of carbamazepine (B1668303) and S-naproxen was determined using powder X-ray diffraction data. nih.gov Similarly, XRD has been used to characterize co-crystals of indomethacin (B1671933) with various co-formers, revealing changes in the crystal lattice upon co-crystal formation. mdpi.com The XRD patterns of D- and L-tartaric acid show a monoclinic crystal system. researchgate.net

In the study of complexes, XRD provides detailed information about the coordination of the tartrate ligand to metal ions. For example, X-ray crystallography studies of antimony potassium tartrate have revealed a dimeric structure where two antimony(III) centers are bonded in distorted square pyramids. wikipedia.org

Table 3: Crystallographic Data for D-Tartaric Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 5.0003 |

| b (Å) | 5.9383 |

| c (Å) | 19.9866 |

| Cell Volume (ų) | 593.47 |

| Temperature (K) | 120 |

Data from the Crystallography Open Database, entry 1519959. crystallography.net

Chemical Synthesis and Derivatization Strategies for 2s,3s 2,3 Dihydroxybutanedioate and Its Analogs

Stereoselective and Asymmetric Synthetic Approaches

The C2-symmetric structure of L-(+)-tartaric acid provides a rigid and predictable stereochemical framework that is highly advantageous in asymmetric synthesis. This has led to the development of numerous methodologies that leverage its structure to induce chirality in new molecules.

The use of (2S,3S)-2,3-dihydroxybutanedioate as a chiral pool synthon is a cornerstone of modern asymmetric synthesis. This strategy involves using a readily available, enantiomerically pure natural product as a starting material to synthesize more complex chiral target molecules. The primary advantage of this approach is that the stereochemistry of the starting material is transferred to the product, allowing for the unambiguous setting of at least two stereocenters. nih.gov

L-(+)-tartaric acid has served as the chiral precursor for a wide array of bioactive molecules. For instance, it was the starting point for the synthesis of Panaxytriol, a cytotoxic polyacetylene, where the 1,2-diol functionality of (+)-diethyl-L-tartrate was used to construct the epoxide moiety, ultimately helping to elucidate the absolute stereochemistry of the natural product. nih.gov Similarly, in the synthesis of the heavily oxygenated polyhydroxylated molecule (+)-bengamide E, a tartrate-derived aldehyde was used in a highly stereoselective Lewis acid-promoted aldol (B89426) reaction. nih.gov The synthesis of (+)-koninginin D also utilized L-tartaric acid as a chiral building block to establish the stereochemistry of the two vicinal hydroxyl groups. nih.gov

The versatility of L-(+)-tartaric acid as a synthon is further demonstrated in its application for synthesizing various heterocyclic compounds. For example, it has been used as a precursor in the synthesis of polyhydroxylated indolizines like lentiginosine (B11785389) and trihydroxylated pyrrolidines. nih.gov

Table 1: Examples of Bioactive Molecules Synthesized from this compound

| Target Molecule | Class of Compound | Key Synthetic Strategy |

| Panaxytriol | Cytotoxic Polyacetylene | Construction of epoxide functionality from diethyl-L-tartrate. nih.gov |

| (+)-Bengamide E | Polyhydroxylated Natural Product | Stereoselective aldol reaction with a tartrate-derived aldehyde. nih.gov |

| (+)-Koninginin D | Structural Analog of Koninginin A | Establishing stereochemistry of vicinal hydroxyl groups. nih.gov |

| Lentiginosine | Polyhydroxylated Indolizine | Thermal rearrangement of a tartrate-derived spirocyclopropane. nih.gov |

| (–)-Deacetylanisomycin | Antifungal Agent | Reductive alkylation of a nitrile derived from tartaric acid. nih.gov |

Beyond its role as a direct precursor, this compound is frequently derivatized to create chiral auxiliaries and ligands for asymmetric catalysis. mdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

Tartaric acid derivatives have proven to be effective chiral auxiliaries. koreascience.kr For example, they have been successfully employed in the dynamic resolution of α-bromo esters in nucleophilic substitution reactions to produce 6-membered heterocyclic compounds like piperazin-2-ones and morpholin-2-ones with high stereoselectivity. koreascience.kriaea.org The process involves covalently coupling the tartaric acid derivative to the substrate, performing a diastereoselective transformation, and then cleaving the auxiliary. wikipedia.org

Furthermore, the C2-symmetric backbone of tartaric acid is an ideal scaffold for designing chiral ligands for metal-catalyzed reactions. Novel libraries of chiral guanidines have been developed from diethyl L-tartrate, which have shown remarkable efficiency and excellent enantioselectivity in catalyzing the α-hydroxylation of β-ketoesters and β-diketones. acs.org Similarly, new families of chiral dithioethers and diphosphites derived from L-tartaric acid have been synthesized and applied as ligands in metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic substitutions. researchgate.netresearchgate.net

Direct functionalization of the tartaric acid skeleton allows for the synthesis of a variety of substituted derivatives with tailored properties. These derivatives can serve as monomers for polymers or as intermediates for other complex molecules.

A notable example is the synthesis of polyamides. Polyamides containing the tartaric acid unit have been prepared by polycondensation of L-tartrate-derived diacids with achiral aliphatic diamines. researchgate.net The hydroxyl groups of the tartaric acid are typically protected during polymerization and can be subsequently hydrolyzed to yield polyamides with free hydroxyl groups, significantly altering the polymer's properties. researchgate.net For instance, 2,3-di-O-acylated L-tartaric acid can be reacted with 1,6-hexanediamine (B7767898) to produce acylated polytartaramides. researchgate.net Other derivatives, such as pyrimidopyrimidinediones, have been synthesized using a low-melting mixture of L-(+)-tartaric acid and N,N-dimethylurea as the reaction medium. idexlab.com Dibenzoyl-L-tartaric acid, a derivative widely used as a chiral resolving agent, can be efficiently produced through a continuous method involving the hydrolysis of its corresponding anhydride. chemicalbook.comrsc.org

While L-(+)-tartaric acid is abundant from natural sources, other stereoisomers are not. mdpi.com Moreover, chemical synthesis methods starting from materials like maleic acid often result in a racemic mixture (DL-form) which is difficult to separate. mdpi.com Enzymatic synthesis provides a powerful alternative for producing enantiomerically pure tartaric acid. mdpi.comnbinno.com

The key enzymes in this process are cis-epoxysuccinate hydrolases (CESHs). mdpi.com This biocatalytic method typically starts with maleic acid (or its anhydride), which is chemically converted via epoxidation to cis-epoxysuccinate. chemicalbook.com This intermediate is then hydrolyzed by a CESH enzyme in a highly enantioselective manner to yield either L-(+)- or D-(-)-tartaric acid, depending on the specific enzyme used, with nearly 100% enantiomeric excess. mdpi.com This chemoenzymatic approach is considered simpler and more economical than traditional chemical synthesis or extraction from natural sources, especially for the production of the less common D-(-)-enantiomer. mdpi.comchemicalbook.com

Table 2: Comparison of Tartaric Acid Synthesis Methods

| Method | Starting Material(s) | Key Features | Product(s) |

| Natural Extraction | Grape fermentation byproducts mdpi.com | Traditional method; dependent on grape growth. mdpi.com | L-(+)-Tartaric acid |

| Chemical Synthesis | Maleic anhydride, H₂O₂ nbinno.comchemicalbook.com | Can produce a racemic mixture; higher cost. mdpi.com | DL-Tartaric acid |

| Enzymatic Catalysis | cis-Epoxysuccinate (from maleic acid) mdpi.comchemicalbook.com | High enantioselectivity (>99% ee); mild conditions. mdpi.com | L-(+)- or D-(-)-Tartaric acid |

Synthetic Methodologies for Related Chiral Compounds from this compound

The utility of L-(+)-tartaric acid extends to its use as a starting material for a broad range of other chiral compounds, leveraging its pre-existing stereocenters to guide the synthesis.

L-(+)-tartaric acid is an excellent precursor for the synthesis of various polyhydroxylated compounds due to its inherent diol structure. nih.gov As previously mentioned, complex natural products such as (+)-bengamide E and lentiginosine, which feature multiple hydroxyl groups, have been successfully synthesized using tartaric acid as the chiral template. nih.gov The defined stereochemistry of the diol in tartaric acid provides a reliable anchor for building up more complex polyol structures.

Lactones, which are cyclic esters, can also be synthesized from hydroxycarboxylic acids. wikipedia.org While the direct conversion of tartaric acid itself into a simple lactone is not a primary application, its derivatives are used to construct more complex lactone-containing molecules. For example, the synthesis of certain γ-lactones can be achieved through various methods, including the lactonization of homopropargyl alcohols derived from chiral precursors. organic-chemistry.org The principles of lactonization, which involve the intramolecular esterification of a hydroxy acid, are well-established and can be applied to intermediates derived from L-(+)-tartaric acid to create chiral lactones. wikipedia.orgsci-hub.se

Development of Chiral Catalysts and Reagents

The enantioselective synthesis of this compound and its analogs heavily relies on the development of sophisticated chiral catalysts and reagents. These molecules are designed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Key strategies in this field include the use of chiral ligands in metal-catalyzed reactions and the application of metal-free organocatalysts.

A cornerstone in the asymmetric synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD). This method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation of a prochiral alkene. The most common substrates for the synthesis of this compound are derivatives of maleic or fumaric acid, such as diethyl maleate (B1232345) or diethyl fumarate (B1241708).

The chiral ligands central to the Sharpless AD are typically derived from cinchona alkaloids, namely dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). These are often used in pre-packaged formulations known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand) alfa-chemistry.comorganic-chemistry.orgwikipedia.org. The choice between AD-mix-α and AD-mix-β dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol alfa-chemistry.comwikipedia.org. For the synthesis of the (2S,3S) enantiomer of a tartrate derivative from a trans-alkene like diethyl fumarate, AD-mix-α is typically employed. Conversely, for a cis-alkene, the facial selectivity rules predict the formation of the desired product with the appropriate AD-mix. The reaction is rendered catalytic by the inclusion of a co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), which regenerates the osmium(VIII) catalyst after each cycle organic-chemistry.orgwikipedia.org.

The general efficacy of the Sharpless Asymmetric Dihydroxylation for producing enantioenriched vicinal diols from a variety of olefinic substrates has been extensively reviewed mdpi.comnih.govsemanticscholar.org. The reaction is known for its high enantioselectivities and yields across a broad range of substrates mdpi.comnih.gov.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Product Stereochemistry |

|---|---|---|---|---|

| Diethyl Fumarate | AD-mix-α | High | >95 | (2S,3S) |

| Diethyl Maleate | AD-mix-α | High | High | (2R,3R) |

| Diethyl Fumarate | AD-mix-β | High | >95 | (2R,3R) |

| Diethyl Maleate | AD-mix-β | High | High | (2S,3S) |

Beyond the well-established Sharpless AD, research has also focused on other chiral catalysts and reagents. Tartaric acid itself is a versatile chiral building block that has been used to create a variety of chiral auxiliaries, ligands, and organocatalysts nih.gov. One notable class of ligands derived from tartaric acid are the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, commonly known as TADDOLs. These C₂-symmetric diols can be synthesized from diethyl tartrate and can coordinate to various metals, such as titanium, to form chiral Lewis acid catalysts nih.govscite.ai. These TADDOL-metal complexes have been successfully employed in a range of asymmetric transformations, including Diels-Alder reactions and the fluorination of β-ketoesters nih.govnih.gov. While their direct application in the asymmetric dihydroxylation of maleates or fumarates to produce this compound is less common than the Sharpless AD, the underlying principle of using a chiral ligand to induce enantioselectivity is the same.

| Reaction Type | Catalyst System | Substrate Class | Achieved Enantioselectivity (% ee) |

|---|---|---|---|

| Diels-Alder Reaction | TADDOL-TiCl₂ | Dienes and Dienophiles | Up to 98 |

| Fluorination | TADDOLato-titanium(IV) dichloride | β-ketoesters | Up to 91 |

| Aldol Reaction | TADDOL-derived phosphonites | Aldehydes and Ketones | Variable |

Organocatalysis represents another significant frontier in the development of chiral reagents for the synthesis of this compound and its analogs. This approach avoids the use of metals and instead employs small organic molecules to catalyze enantioselective reactions. While direct organocatalytic dihydroxylation of alkenes is challenging, organocatalysts have been developed for other transformations that can lead to the desired product. For instance, chiral phosphoric acids and amine-based catalysts have been shown to be effective in a variety of asymmetric reactions, such as oxa-hetero-Diels-Alder reactions and oxa-Piancatelli rearrangements rsc.orgrsc.org. The principles of stereocontrol demonstrated in these systems offer potential pathways for the development of novel organocatalytic methods for the synthesis of chiral diols.

The continuous development of new chiral catalysts and reagents, whether based on metal complexes with tailored ligands or purely organic molecules, is crucial for advancing the efficient and highly selective synthesis of this compound and its structurally diverse analogs.

Enzymology and Biochemical Mechanisms Involving 2s,3s 2,3 Dihydroxybutanedioate

Detailed Kinetic and Mechanistic Studies of Tartrate-Converting Enzymes

The enzymatic conversion of L-tartrate is carried out by a specialized group of enzymes, primarily tartrate dehydrogenases and tartrate dehydratases. Kinetic and mechanistic studies have been instrumental in elucidating the intricacies of their catalytic actions.

The ability of enzymes to discriminate between structurally similar molecules is a hallmark of their catalytic prowess. Tartrate-converting enzymes exhibit distinct substrate specificities and often rely on cofactors to perform their catalytic functions.

Tartrate Dehydrogenase (TDH): This NAD-dependent enzyme demonstrates a versatile catalytic capacity, acting on multiple substrates. nih.gov Purified from Pseudomonas putida, TDH catalyzes the oxidation of (+)-tartrate to oxaloglycolate (B1210636) and the oxidative decarboxylation of D-malate to pyruvate (B1213749) and CO2. nih.gov It also facilitates a decarboxylation reaction with no net oxidation or reduction, converting meso-tartrate (B1217512) into D-glycerate and CO2. nih.gov The substrate specificity of tartrate dehydrogenase has been explored using various malate (B86768) analogs to understand the molecular interactions that dictate whether a substrate undergoes decarboxylation. nih.gov

For its activity, TDH requires the presence of both a divalent metal ion, such as Mn²⁺ or Mg²⁺, and a monovalent cation, like K⁺. nih.govnih.gov Kinetic analyses suggest these cations are crucial for substrate binding and for facilitating the decarboxylation of β-ketoacid intermediates. nih.gov

L-Tartrate Dehydratase (L-TTD): This enzyme, belonging to the iron-sulfur cluster hydrolyase family, displays mirror image stereospecificity when compared to the structurally similar class-I fumarate (B1241708) hydratase (FH). biorxiv.org L-TTD from Escherichia coli is specific for R-malate and (R,R)-tartrate as substrates. biorxiv.org In contrast, S-malate is not a substrate but acts as a competitive inhibitor of EcL-TTD. biorxiv.org

The following table summarizes the substrate specificity and cofactor requirements for these key tartrate-converting enzymes.

| Enzyme | Substrates | Inhibitors | Cofactor Requirements |

| Tartrate Dehydrogenase | (+)-Tartrate, D-Malate, meso-Tartrate | - | NAD⁺, Divalent cation (Mn²⁺ or Mg²⁺), Monovalent cation (K⁺) |

| L-Tartrate Dehydratase | (R,R)-Tartrate, R-Malate | S-Malate, meso-Tartrate | [4Fe-4S] cluster |

The activity of tartrate-converting enzymes is tightly regulated to meet the metabolic needs of the organism. This regulation can occur at the genetic level, influencing enzyme synthesis, or through direct modulation of the enzyme's catalytic activity.

In Salmonella enterica serovar Typhimurium, the metabolism of L-tartrate is subject to transcriptional regulation influenced by environmental cues relevant to infection. The genes involved in L-tartrate utilization, ttdBAU, are induced by L-tartrate itself. nih.gov However, this induction is negatively regulated by two transcriptional regulators, TtdV and TtdW. nih.gov Furthermore, the presence of alternative electron acceptors such as nitrate, tetrathionate, and oxygen represses the transcription of the ttdBAU operon through the action of the ArcAB two-component system. nih.gov This regulatory mechanism allows Salmonella to prioritize the use of more energetically favorable electron acceptors when they become available during later stages of infection. nih.gov

Enzyme stability is another critical factor, influenced by environmental conditions such as temperature and pH. While specific studies on the stability of isolated tartrate-converting enzymes are not extensively detailed in the provided context, general principles of enzyme stability apply. There is often a trade-off between the thermal stability of an enzyme and its catalytic activity at lower temperatures. umt.edu

Understanding the three-dimensional structure of enzymes is paramount to deciphering their catalytic mechanisms and substrate specificity. X-ray crystallography has been a powerful tool in this endeavor.

The active site of the crystallized TDH is highly ordered, allowing for the precise identification of residues involved in substrate and cofactor binding, as well as the ligands for the metal ions. nih.gov A key finding from the structural data is that the functional unit of TDH is a dimer, with residues from the adjacent subunit contributing to both the substrate and divalent metal ion binding sites. nih.gov This arrangement provides a structural basis for an alternating-site reaction mechanism. nih.gov The structure confirms the crucial role of the divalent metal ion in binding and orienting the substrate, assisted by several active-site arginine residues. nih.gov A lysine (B10760008) residue (Lys192) acts as the base for proton abstraction from the substrate's hydroxyl group, initiating the catalytic reaction, while a tyrosine residue (Tyr141) functions as a general acid. nih.gov

Preliminary X-ray diffraction data have also been collected for mandelate (B1228975) racemase, another enzyme that acts on a chiral substrate. nih.gov While not a tartrate-converting enzyme, the structural studies of such enzymes provide valuable comparative insights into the principles of stereospecific catalysis.

Role of (2S,3S)-2,3-Dihydroxybutanedioate in Enzyme Inhibition and Activation Studies

Beyond its role as a substrate, this compound and its stereoisomers can act as modulators of enzyme activity, functioning as either inhibitors or activators. chemistrytalk.orgmicrobenotes.com

Meso-tartrate, a stereoisomer of L-tartrate, has been identified as a strong competitive inhibitor of L-tartrate dehydratase from E. coli. biorxiv.org Competitive inhibitors typically bind to the active site of an enzyme, preventing the substrate from binding. S-malate also acts as a competitive inhibitor for this enzyme. biorxiv.org

There is also evidence to suggest that tartaric acid can function as a positive allosteric modulator. researchgate.net Allosteric regulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. chemistrytalk.orgwikipedia.org One study has proposed that tartaric acid can enhance the activity of adrenergic receptors through a positive allosteric mechanism, potentially by stabilizing the high-affinity state of the receptor. researchgate.net While adrenergic receptors are not tartrate-converting enzymes, this finding highlights the potential for tartaric acid and its derivatives to act as allosteric regulators for a range of proteins.

The table below provides examples of the inhibitory effects of tartrate stereoisomers on L-tartrate dehydratase.

| Enzyme | Inhibitor | Type of Inhibition |

| L-Tartrate Dehydratase | meso-Tartrate | Competitive |

| L-Tartrate Dehydratase | S-Malate | Competitive |

Interplay with Other Metabolic Pathways (e.g., Ascorbate (B8700270) Metabolism)

The metabolism of this compound is not an isolated process but is interconnected with other central metabolic pathways. These connections allow for the integration of tartrate metabolism into the broader cellular metabolic network.

Ascorbate Metabolism: In certain plants, such as the wine grape (Vitis vinifera), the biosynthesis of L-tartaric acid is directly linked to the degradation of ascorbic acid (vitamin C). nih.gov A key step in this pathway is the reduction of 2-keto-L-gulonic acid, a breakdown product of ascorbate, to L-idonic acid. nih.gov An aldo-keto reductase has been identified in V. vinifera that efficiently catalyzes this reaction, using NADPH as the preferred coenzyme. nih.gov This enzyme, designated Vv2KGR, exhibits broad substrate specificity, also acting on glyoxylate (B1226380), pyruvate, and hydroxypyruvate. nih.gov This discovery provides a direct enzymatic link between ascorbate degradation and L-tartaric acid biosynthesis.

Glyoxylate and Tricarboxylic Acid (TCA) Cycles: The glyoxylate cycle is an anabolic pathway that allows organisms to synthesize carbohydrates from two-carbon compounds like acetate (B1210297). wikipedia.org This cycle shares several intermediates and enzymes with the TCA cycle. researchgate.net A proposed abiotic pathway suggests that tartrates can be formed from the dimerization of glyoxylate. nih.gov This abiotic synthesis provides a potential prebiotic route for the formation of key intermediates that could enter the citric acid cycle. nih.gov In microorganisms, the degradation of L-carnitine can proceed through D-malate to pyruvate, which is a central metabolite that can enter the TCA cycle. researchgate.netfrontiersin.orgnih.gov The metabolic pathways of tartrate can thus intersect with these core cycles, allowing for the flow of carbon skeletons between them. For instance, in some bacteria, L-tartrate is fermented via a dehydratase pathway. nih.gov

Physiological and Ecological Roles of 2s,3s 2,3 Dihydroxybutanedioate in Biological Systems

Accumulation and Distribution in Plants (e.g., Grapevines)

L-tartaric acid is a "specialized primary metabolite," originating from carbohydrate metabolism but with a limited distribution within the plant kingdom. nih.gov While once thought to be almost unique to grapes (Vitis vinifera), it is now known to accumulate in a variety of other fruits. chemicalbook.comfrontiersin.org Its synthesis occurs in both leaves and berries of grapevines. nih.govfrontiersin.org

The accumulation of L-tartaric acid in grape berries happens primarily during the initial, rapid cell division phase of development. chemicalbook.com Its concentration, along with that of malic acid, is highest in the early stages of berry development and decreases as the berry matures and ripens. oiirj.org However, unlike malic acid, L-tartaric acid is not readily catabolized during ripening, especially at high temperatures, making it a stable contributor to the final acidity of the fruit. nih.govnih.govnih.gov Synthesis is believed to occur in the cytosol of plant cells, with subsequent storage in the vacuole. chemicalbook.com In the apoplastic space (the area outside the cell membrane), L-tartaric acid helps to maintain the redox environment. chemicalbook.com

Table 1: Occurrence of (2S,3S)-2,3-dihydroxybutanedioate in Various Fruits

| Fruit | Scientific Name | Reference |

|---|---|---|

| Grape | Vitis vinifera | chemicalbook.comwikipedia.org |

| Tamarind | Tamarindus indica | frontiersin.orgwikipedia.org |

| Avocado | Persea americana | chemicalbook.comfrontiersin.orgwikipedia.org |

| Banana | Musa spp. | frontiersin.orgwikipedia.org |

| Lychee | Litchi chinensis | frontiersin.org |

| Sweet Cherry | Prunus avium | frontiersin.org |

| Blueberry | Vaccinium spp. | frontiersin.org |

The concentration of L-tartaric acid in plants, particularly grapevines, is governed by a complex interplay of genetic and environmental factors.

Genetic Factors: Research has identified several quantitative trait loci (QTL) associated with L-tartaric acid levels, indicating that its accumulation is influenced by genetic diversity. chemicalbook.com The biosynthetic pathway is complex and not easily traced to single genetic markers. chemicalbook.com Studies have shown that the biosynthesis of L-tartaric acid is closely linked to vitamin C (L-ascorbic acid) catabolism. nih.govnih.govuky.edu A key rate-limiting step involves the oxidation of L-idonic acid. nih.govnih.govuky.edu Researchers have even identified a non-tartrate-forming grapevine species where a gene crucial for this pathway is deleted; this species accumulates more than three times the level of vitamin C compared to tartrate-accumulating species. nih.govnih.gov

The precise molecular mechanisms for the transport of this compound within plant tissues are not yet fully elucidated. However, evidence suggests that translocation plays a significant role in its distribution. Studies indicate that a substantial portion of the L-tartaric acid found in grape berries is synthesized elsewhere in the plant, such as the leaves, and then transported to the fruit. researchgate.net This implies the existence of specific transport systems, likely within the phloem, to move the acid from the site of synthesis to the site of accumulation. While transporters for many other plant metabolites and hormones have been identified, the specific proteins responsible for moving L-tartaric acid across cellular membranes and through vascular tissues remain an area for further research. nih.gov The movement of water and solutes into and out of leaf cells (protoplasts) involves high resistance, suggesting that much of the water transport bypasses these cells, potentially influencing the distribution of dissolved substances like organic acids. nih.gov

Role in Microbial Growth and Carbon Source Utilization

This compound can serve as a viable carbon and energy source for a variety of microorganisms. food-ingredient.net This metabolic capability is observed across different microbial kingdoms.

Bacteria: Several bacterial species can metabolize L-tartaric acid. Agrobacterium vitis, a bacterium hosted by grapevines, possesses genes for enzymes that metabolize L-tartaric acid. nih.gov Other bacteria, such as E. coli and Pseudomonas species, can utilize D-tartrate (a stereoisomer) by oxidizing it to oxaloacetate or glycerate. nih.gov The breakdown of tartaric acid in some microorganisms can lead to the formation of other metabolites like pyruvate (B1213749) or succinate, which then enter central metabolic pathways such as the citric acid cycle to generate energy. food-ingredient.net

Fungi and Yeasts: The common grape mold Botrytis cinerea is capable of catabolizing L-tartaric acid from grape must, converting it into several other organic acids. nih.gov A survey of 442 yeast strains found that the ability to assimilate L-tartaric acid is significantly more common in species of basidiomycetous affinity than in ascomycetous yeasts. nih.gov Among the isomers, L(+)-tartrate was the most frequently utilized by these yeasts. nih.gov

Table 2: Examples of Microorganisms Utilizing Tartaric Acid

| Microorganism | Type | Role/Metabolic Pathway | Reference |

|---|---|---|---|

| Agrobacterium vitis | Bacterium | Utilizes L-tartrate for carbon fixation. | nih.gov |

| Botrytis cinerea | Fungus | Catabolizes L-tartrate into other organic acids. | nih.gov |

| Escherichia coli | Bacterium | Can use D-tartrate as a carbon source. | nih.gov |

| Pseudomonas spp. | Bacterium | Can use D-tartrate as a carbon source. | nih.gov |

Environmental Transformations and Bioremediation Research

This compound is a biodegradable compound, meaning it can be broken down by microorganisms in the environment. patsnap.com This property, combined with its chemical characteristics, has made it a subject of interest in environmental science, particularly for bioremediation.

Research has shown that tartaric acid can act as an effective and environmentally friendly chelating agent to aid in the phytoremediation of soils contaminated with heavy metals. patsnap.comnih.gov It facilitates the mobilization of heavy metals such as lead (Pb), cadmium (Cd), and copper (Cu) from soil particles by forming stable, soluble complexes with them. patsnap.comnih.gov This process, known as phytoextraction, enhances the uptake of these metals by plants. In studies using Calendula officinalis in cadmium-spiked soil, the application of tartaric acid improved the physiological traits of the plants and helped mitigate the stress caused by the heavy metal. tandfonline.comnih.gov Its natural origin and biodegradability make it a promising green alternative to synthetic chelating agents, which can persist in the environment and cause secondary contamination. patsnap.com

Computational and Theoretical Studies of 2s,3s 2,3 Dihydroxybutanedioate

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in (2S,3S)-2,3-dihydroxybutanedioate are critical to its function and interactions. Computational methods have been instrumental in exploring its conformational landscape.

Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the ground state geometries of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine the optimized structures of its various conformers. tandfonline.com These calculations help in identifying the most stable three-dimensional arrangements of the molecule by minimizing its energy.

Studies have confirmed that the geometry is heavily influenced by the formation of intramolecular hydrogen bonds between the hydroxyl and carboxyl groups. tandfonline.com The calculated bond lengths, bond angles, and dihedral angles from DFT studies are in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. nih.gov For instance, solid-state DFT calculations have been used to simulate the crystalline structure, which is crucial for interpreting experimental spectroscopic data. iaea.org

This compound can exist in several conformational forms due to rotation around its central C-C bond and the C-O bonds of the hydroxyl groups. Computational studies have mapped out the potential energy surface of the molecule, revealing multiple stable conformers and the energy barriers between them. tandfonline.comtandfonline.com

A comprehensive conformational analysis has identified at least eight stable conformers. tandfonline.com The relative energies of these conformers are influenced by a delicate balance of intramolecular hydrogen bonding and steric hindrance. The most stable conformers are those that maximize the favorable hydrogen bond interactions, which often results in a gauche arrangement of the carboxyl groups. acs.org Rotational spectroscopy coupled with laser ablation has been used to experimentally identify five different rotamers, confirming the complex conformational landscape predicted by theoretical calculations. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP is calculated to visualize the electrostatic potential on the electron density surface, where different colors represent varying potential values.

For this compound, MEP analysis reveals regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions of negative potential are located around the electronegative oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, the regions of positive potential are found around the hydrogen atoms of the hydroxyl and carboxyl groups, highlighting their role as hydrogen bond donors and sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as those occurring in crystal packing and in solution.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Amide Clusters, Oxygen Clusters)

Non-covalent interactions, particularly hydrogen bonds, are paramount in defining the structure and properties of this compound. Both intramolecular and intermolecular hydrogen bonds play a significant role.

Intramolecularly, hydrogen bonds between the hydroxyl and carboxyl groups are a dominant factor in determining the preferred conformations of the molecule in the gas phase and in non-polar solvents. tandfonline.com In the crystalline state, this compound forms extensive networks of intermolecular hydrogen bonds. ucr.edu These interactions create a highly organized three-dimensional structure. X-ray crystallography studies have detailed these hydrogen-bonded networks, showing how each molecule is linked to its neighbors. nih.gov Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the strength and nature of these hydrogen bonds.

Spectroscopic Property Prediction and Validation

Computational chemistry is extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations have been vital in interpreting complex spectra.

DFT calculations can predict vibrational frequencies, which are then used to assign the peaks observed in infrared (IR) and Raman spectra. iaea.orgccsenet.org Studies have successfully correlated calculated vibrational modes with experimental spectra, providing a detailed understanding of the molecular vibrations. iaea.org Terahertz (THz) spectroscopy, combined with solid-state DFT, has been used to investigate the low-frequency vibrations in crystalline tartaric acid, revealing insights into phonon modes and crystal lattice dynamics. iaea.org Furthermore, theoretical predictions of circular dichroism (CD) spectra are essential for studying the chiroptical properties of this chiral molecule and its interactions with other substances. nih.gov

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the dynamics of conformational changes, solvation processes, and intermolecular interactions over time.

For this compound, MD simulations can be used to explore its behavior in aqueous solutions. These simulations can shed light on how the molecule interacts with water molecules, including the formation and breaking of hydrogen bonds with the solvent. This is particularly important for understanding its properties in biological systems and as a food additive. While specific MD studies focusing solely on L-tartaric acid are not abundant in the literature, the principles have been applied to similar dicarboxylic acids. unibuc.ro Such simulations can also be employed to study the initial stages of crystallization from solution and the dynamics of its interactions with other molecules, such as in the context of chiral recognition.

Interactions with Metal Ions and Complex Formation Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, plays a crucial role in understanding the complex interactions between this compound and various metal ions. frontiersin.orgfrontiersin.org These theoretical approaches complement experimental techniques by providing detailed information on the structure, stability, and coordination chemistry of the resulting metal complexes. researchgate.netnih.gov

Detailed Research Findings:

Theoretical investigations have been instrumental in elucidating the coordination modes of L-tartrate with a wide range of metal ions. researchgate.net For instance, studies on d-electron divalent metal ions like copper(II), cobalt(II), and nickel(II) have revealed distinct complex formation behaviors. nih.govmdpi.com Computational models have supported experimental evidence from potentiometric and spectroscopic studies, which indicate that copper(II) ions have a tendency to form dimeric complexes with L-tartrate, while cobalt(II) and nickel(II) predominantly form monomeric species. nih.govmdpi.com

The affinity for complex formation with these d-electron metals has been computationally and experimentally established to follow the order: Copper(II) > Nickel(II) > Cobalt(II). mdpi.com DFT calculations can help to rationalize this trend by evaluating the electronic structure and bonding within the complexes.

With lanthanide(III) ions, computational studies, in conjunction with experimental methods like potentiometry and various spectroscopic techniques (infrared, circular dichroism, UV-Vis, and luminescence), have been used to determine the stability constants and coordination modes of the formed complexes. mdpi.com These studies have shown that L-tartrate can form complexes with a 1:2 metal-to-ligand stoichiometry with most lanthanide(III) ions. mdpi.com Time-dependent DFT (TD-DFT) calculations are particularly useful for interpreting the electronic transitions observed in UV-Vis and circular dichroism spectra, providing insights into the nature of the ligand-to-metal charge transfer bands. mdpi.comnih.gov

Molecular dynamics simulations offer a dynamic perspective on the complexation process, allowing researchers to explore the conformational flexibility of the tartrate ligand and the solvation environment around the metal complex. frontiersin.orgnih.govresearchgate.net These simulations are valuable for understanding the role of solvent molecules and the dynamic nature of the coordination sphere. researchgate.net For instance, simulations can reveal how water molecules complete the coordination sphere around the metal ion in the tartrate complex. researchgate.net

The following interactive table summarizes the stability constants (log β) for the formation of various complexes between L-tartrate and selected divalent metal ions, as determined by potentiometric studies and supported by computational modeling. researchgate.net

Table 1: Stability Constants (log β) for Metal(II)-L-Tartrate Complexes

| Metal Ion | Complex Species | log β |

| Co(II) | [Co(H₂T)] | 3.53 |

| [Co(HT)]⁻ | -0.34 | |

| [Co(T)]²⁻ | -5.70 | |

| Ni(II) | [Ni(H₂T)] | 3.61 |